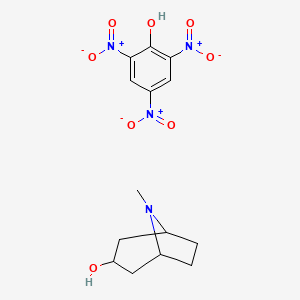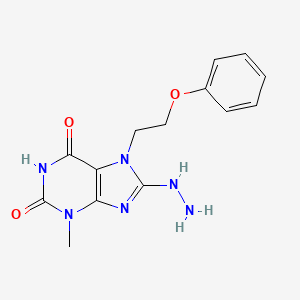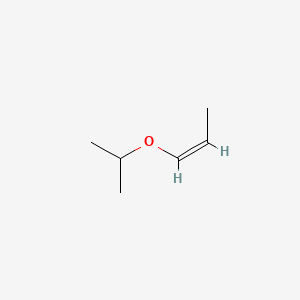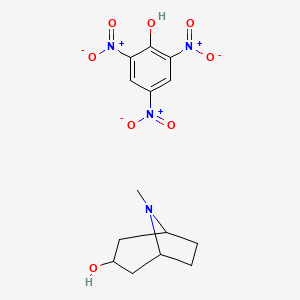
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is a compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is structurally characterized by an indole ring substituted at the 3-position by an aminoethyl group and at the 1,7-positions by ethylene and methyl groups, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole can be achieved through several synthetic routes. One common method involves the condensation of 2-methylindole with ethylene diamine under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques such as chromatography and crystallization ensures the production of high-quality compounds suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential role as a neurotransmitter and its interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as an antioxidant and its ability to modulate neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 3-(2-Aminoethyl)-1,7-ethylene-2-methylindole involves its interaction with specific molecular targets and pathways. The compound is known to bind to serotonin receptors, particularly the 5-HT2A receptor, which plays a crucial role in modulating neurotransmitter activity. This interaction can lead to various physiological effects, including changes in mood, perception, and cognition .
Comparación Con Compuestos Similares
Similar Compounds
Tryptamine: Shares a similar indole structure with an aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole backbone and hydroxyl group at the 5-position.
Melatonin: A hormone with an indole structure and an acetyl group at the 5-position
Uniqueness
3-(2-Aminoethyl)-1,7-ethylene-2-methylindole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Unlike tryptamine, serotonin, and melatonin, this compound has an additional ethylene and methyl group, which can influence its reactivity and interactions with biological targets .
Propiedades
Número CAS |
33131-95-2 |
|---|---|
Fórmula molecular |
C13H16N2 |
Peso molecular |
200.28 g/mol |
Nombre IUPAC |
2-(3-methyl-4-azatricyclo[5.3.1.04,11]undeca-1(10),2,7(11),8-tetraen-2-yl)ethanamine |
InChI |
InChI=1S/C13H16N2/c1-9-11(5-7-14)12-4-2-3-10-6-8-15(9)13(10)12/h2-4H,5-8,14H2,1H3 |
Clave InChI |
HJVGFIVXXPMEQG-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC3=C2N1CC3)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N,N'-{4-[(E)-phenyldiazenyl]benzene-1,3-diyl}bis[4-(4-chloro-2-methylphenoxy)butanamide]](/img/structure/B14156778.png)

![Benzo[c]phenanthren-6-amine](/img/structure/B14156796.png)
![N-[(5-nitro-2-furanyl)methylideneamino]-2-benzofurancarboxamide](/img/structure/B14156804.png)
![3-[2-(1-Adamantyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-[(4-methylphenyl)methyl]indol-2-one](/img/structure/B14156810.png)
![3-(4-Hydroxyphenyl)-2-[(3-nitrophenyl)methyl]quinazolin-4-one](/img/structure/B14156812.png)
![19-methoxy-1,7,7,11,16,20,20-heptamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-3-en-8-one](/img/structure/B14156819.png)
![3-hydroxy-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14156820.png)
